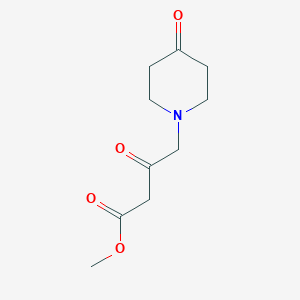
Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate
Overview
Description
“Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate”, also known as MOB or MOPB, is a chemical compound that belongs to the class of piperidines. It has a molecular formula of C10H15NO4 and a molecular weight of 213.23 g/mol. The IUPAC name for this compound is methyl 4- (4-oxo-1-piperidinyl)butanoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO3/c1-14-10(13)3-2-6-11-7-4-9(12)5-8-11/h2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate” is a liquid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved papers.Scientific Research Applications
Synthesis and Structural Studies
- Synthesis in Biochemical Studies : Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate and its related analogues have been synthesized for studying their role as possible inhibitors of mycolic acid biosynthesis, a significant component in mycobacterial cell walls (Hartmann et al., 1994).
- Enantioselective Synthesis for Biological Compounds : This chemical has been used in the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, demonstrating its utility in the preparation of biologically active compounds with chiral 3-benzylpiperidine backbones (Wang et al., 2018).
- Structural Analysis in Chemical Engineering : The structure of related compounds, such as tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate, has been studied extensively, offering insights into the synthesis process and applications in the development of novel inhibitors (Chen Xin-zhi, 2011).
Applications in Material Science and Chemistry
- Development of Corrosion Inhibitors : Compounds structurally similar to Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate have been investigated for their potential as new classes of corrosion inhibitors, particularly in waterborne coatings (Braig, 1998).
- Analytical and Structural Characterization : Comprehensive analytical and structural characterizations of similar compounds have been conducted, using various chromatographic and spectroscopic methods. This includes studies on synthetic cannabinoids, which aid in forensic and clinical applications (Dybowski et al., 2021).
Pharmaceutical and Biological Research
- Antimicrobial Activity Research : The synthesis and evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which are derived from similar chemical structures, have been conducted. These compounds show potential antimicrobial activity against various bacteria and fungi (Sarvaiya et al., 2019).
- Cancer Research : Studies have explored the synthesis of derivatives based on similar chemical scaffolds, demonstrating their potential in inhibiting human cancer cell lines. This is significant for developing new anticancer drugs (Makarov et al., 2016).
Safety And Hazards
properties
IUPAC Name |
methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-15-10(14)6-9(13)7-11-4-2-8(12)3-5-11/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEZILBDTHHNAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CN1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



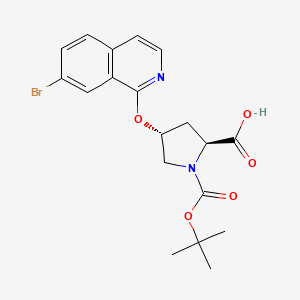
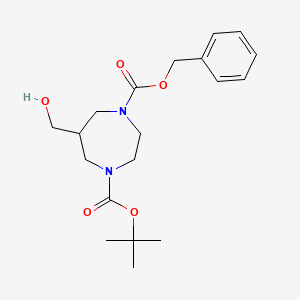
![4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1394184.png)

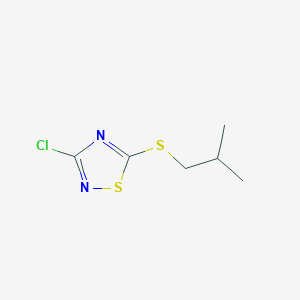
![Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B1394188.png)
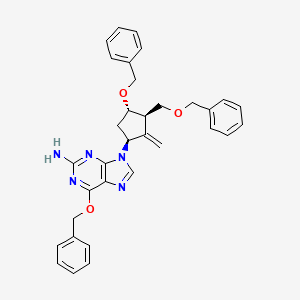
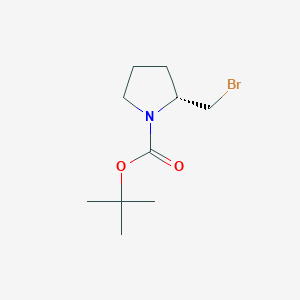
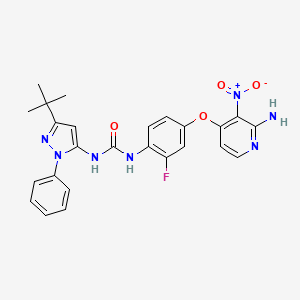

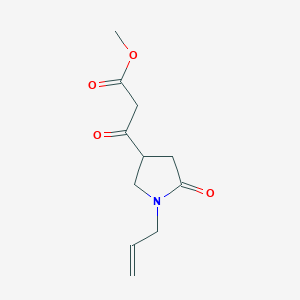

![6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1394200.png)
